Cerium fod

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

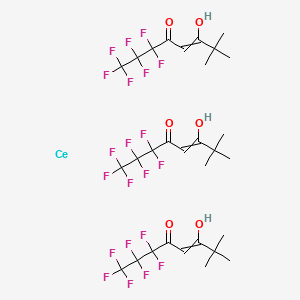

Properties

Molecular Formula |

C30H33CeF21O6 |

|---|---|

Molecular Weight |

1028.7 g/mol |

IUPAC Name |

cerium;1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one |

InChI |

InChI=1S/3C10H11F7O2.Ce/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3; |

InChI Key |

ROBUFUFUTJUDBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Ce] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Cerium(IV) Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate)

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of Cerium(IV) tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly abbreviated as Ce(thd)₄. The term "Cerium fod" is considered a likely typographical error for a cerium complex with a β-diketonate ligand, and Ce(thd)₄ is a well-documented and representative compound of this class. This document furnishes detailed experimental protocols, quantitative data, and visual diagrams to support advanced research and development activities.

Core Chemical and Physical Properties

Ce(thd)₄ is an organometallic compound featuring a central cerium atom in the +4 oxidation state coordinated to four tetramethylheptanedionate ligands.[1] This coordination sphere renders the complex volatile and soluble in various organic solvents, making it a valuable precursor for Chemical Vapor Deposition (CVD) techniques.[2]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of Ce(thd)₄.

| Identifier | Value | Reference |

| Chemical Formula | C₄₄H₇₆CeO₈ | [3] |

| Molecular Weight | 873.20 g/mol | [4][5] |

| CAS Number | 18960-54-8 | [3] |

| Physical Property | Value | Reference |

| Appearance | Red to brown powder | [4] |

| Melting Point | 275-280 °C (527-536 °F) | [4] |

| Boiling Point | 140 °C (284 °F) @ 0.05 mm Hg (sublimes) | [4] |

| Solubility in Water | Insoluble | [1][4] |

| Solubility in Organic Solvents | Soluble in toluene | [2] |

| Thermal Property | Observation | Reference |

| Thermal Decomposition | Decomposes at 295 °C; 50% mass loss by 270 °C in TGA analysis | [1][2] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of Ce(thd)₄.

Synthesis of Ce(thd)₄

A common method for the synthesis of Ce(thd)₄ involves the reaction of a Ce(IV) salt with the β-diketone ligand in an appropriate solvent. The following protocol is adapted from a known synthesis.[2]

Materials:

-

Cerium ammonium nitrate (CAN)

-

2,2,6,6-tetramethyl-3,5-heptanedione (Hthd)

-

Sodium hydroxide (NaOH)

-

Ethanol (96%)

Procedure:

-

Prepare a solution of 2,2,6,6-tetramethyl-3,5-heptanedione (7.9 mmol) in a mixture of 4 M NaOH (2.9 mL) and 96% ethanol (50 mL).

-

In a separate flask, prepare an ethanolic solution (50 mL) of cerium ammonium nitrate (2.7 mmol) and stir for 10 minutes at 30 °C.

-

Add the cerium ammonium nitrate solution dropwise to the ligand solution while stirring.

-

Continue stirring the resulting dark brown solution for 20 minutes at 50 °C.

-

The product can then be isolated and purified through standard techniques such as filtration and recrystallization.

Characterization Techniques

Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition profile of Ce(thd)₄. A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is monitored as a function of temperature. TGA of Ce(thd)₄ indicates a 50% mass loss by 270 °C.[2]

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For cerium compounds, XPS can distinguish between the Ce(III) and Ce(IV) oxidation states. The Ce 3d spectrum for Ce(IV) typically shows an additional peak around 917 eV, which is absent in the spectrum for Ce(III).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the organic ligand and the overall integrity of the complex. The diamagnetic nature of Ce(IV) allows for sharp NMR signals, in contrast to the paramagnetic Ce(III) which would lead to significant peak broadening and shifting.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For Ce(thd)₄, characteristic absorption bands for the carbonyl groups (C=O) and the carbon-carbon double bonds (C=C) of the diketonate ligand are expected in the range of 1500-1700 cm⁻¹. The metal-oxygen (Ce-O) stretching vibrations are typically observed in the lower frequency region of the spectrum (400-600 cm⁻¹).

Visualizations of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and concepts related to Ce(thd)₄.

Reactivity and Applications

The primary application of Ce(thd)₄ stems from its utility as a precursor in Material Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) for the fabrication of cerium oxide (CeO₂) thin films.[2][6] The thermal decomposition of Ce(thd)₄ at elevated temperatures (typically 400-500 °C) in a controlled atmosphere leads to the formation of high-purity cerium oxide coatings.[2]

Reactivity:

-

Thermal Decomposition: As noted, Ce(thd)₄ decomposes upon heating to yield cerium oxide.

-

Air and Moisture Sensitivity: The compound is stable when stored under a dry, inert atmosphere. However, it can slowly decompose upon contact with air, reacting with moisture and carbon dioxide.[4]

-

Incompatible Materials: It is incompatible with strong oxidizing agents and compounds containing active hydrogen, such as alcohols and acids.[4]

Cerium oxide thin films produced from this precursor have applications in various fields, including:

-

Hydrophobic Coatings: CeO₂ films can exhibit hydrophobic properties, which are valuable for self-cleaning surfaces.[2]

-

Catalysis: Ceria is a well-known catalyst, and thin films can be used in a range of catalytic applications.

-

Electronics: As a high-k dielectric material in microelectronics.

This guide provides a foundational understanding of the chemical properties and handling of Cerium(IV) tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate). For more specific applications or advanced analytical data, consulting the primary literature is recommended.

References

- 1. americanelements.com [americanelements.com]

- 2. Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate) Cerium for the Deposition of Hydrophobic Coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. strem.com [strem.com]

- 4. ereztech.com [ereztech.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of Cerium(III) Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) (Ce(fod)₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate), commonly known as Ce(fod)₃, is a coordination complex of the lanthanide metal cerium. As a member of the family of metal β-diketonate complexes, it possesses potential applications in various fields, including as a precursor for the deposition of cerium-containing thin films, as a catalyst in organic synthesis, and potentially as a shift reagent in Nuclear Magnetic Resonance (NMR) spectroscopy, analogous to its europium counterpart. This technical guide provides a comprehensive overview of the synthesis and characterization of Ce(fod)₃, offering detailed experimental protocols and expected analytical data based on the known chemistry of lanthanide β-diketonate complexes. Due to the limited availability of specific experimental data for Ce(fod)₃ in the published literature, this guide combines established methodologies for similar compounds to provide a predictive and practical resource.

Introduction

Cerium, a lanthanide, is notable for its accessible +3 and +4 oxidation states, which imparts unique redox and coordination properties to its compounds. The ligand, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate (fod), is a fluorinated β-diketonate that forms stable chelate complexes with metal ions. The fluorinated nature of the fod ligand can enhance the volatility and Lewis acidity of the resulting metal complex. The synthesis and characterization of Ce(fod)₃ are crucial steps for its potential application in catalysis, materials science, and biomedical research. This guide outlines the key procedures and analytical techniques for researchers working with this compound.

Synthesis of Ce(fod)₃

The synthesis of Ce(fod)₃ typically involves the reaction of a cerium(III) salt with the β-diketone ligand, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (Hfod), in a suitable solvent. The reaction is generally carried out under basic conditions to deprotonate the β-diketone, facilitating its coordination to the Ce(III) ion.

Proposed Synthetic Pathway

Figure 1: Proposed workflow for the synthesis of Ce(fod)₃.

Experimental Protocol

-

Preparation of Ligand Solution: In a flask, dissolve 3.0 equivalents of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (Hfod) in a suitable solvent such as methanol.

-

Basification: To the Hfod solution, slowly add a stoichiometric amount of a base, such as a methanolic solution of sodium hydroxide or aqueous ammonia, to deprotonate the β-diketone. This results in the formation of the fod anion.

-

Preparation of Cerium Solution: In a separate flask, dissolve 1.0 equivalent of a cerium(III) salt, such as cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O), in a minimal amount of water or methanol.

-

Reaction: Slowly add the cerium(III) salt solution to the deprotonated ligand solution with vigorous stirring at room temperature.

-

Precipitation and Isolation: Upon mixing, a precipitate of Ce(fod)₃ should form. Continue stirring for several hours to ensure complete reaction. The precipitate can be collected by vacuum filtration.

-

Purification: Wash the collected solid with small portions of cold water and then a non-polar solvent like hexane to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product under vacuum at room temperature to yield Ce(fod)₃ as a powder.

Characterization of Ce(fod)₃

A comprehensive characterization of the synthesized Ce(fod)₃ is essential to confirm its identity, purity, and structure. The following techniques are typically employed.

Overview of Characterization Techniques

Figure 2: Key characterization techniques for Ce(fod)₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the Ce(III) ion (4f¹ electronic configuration), the ¹H NMR spectrum of Ce(fod)₃ is expected to show significantly shifted and broadened signals compared to the free ligand.

-

Expected Observations: The proton signals of the fod ligand will experience paramagnetic shifts. The magnitude and direction of these shifts depend on the distance and angle of the protons relative to the cerium ion. The tert-butyl protons are expected to be the least shifted, while the methine proton of the β-diketonate backbone will likely show a more significant shift.

Table 1: Predicted ¹H NMR Data for Ce(fod)₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| tert-butyl (-C(CH₃)₃) | Broad singlet | s |

| Methine (-CH=) | Broad singlet | s |

-

Experimental Protocol:

-

Prepare a solution of Ce(fod)₃ (approximately 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.

-

Due to the paramagnetic nature of the sample, a wider spectral width may be necessary to observe all signals. Shorter relaxation delays and a higher number of scans may be required to obtain a good signal-to-noise ratio.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the complex and to confirm the coordination of the ligand to the cerium ion.

-

Expected Observations: The spectrum of Ce(fod)₃ will show characteristic bands for the fod ligand. The C=O stretching frequency in the complex will be lower than that of the free Hfod ligand due to the coordination of the carbonyl oxygen atoms to the cerium ion. New bands corresponding to the Ce-O bond vibrations are expected in the low-frequency region.

Table 2: Predicted FT-IR Data for Ce(fod)₃

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O stretching | 1600 - 1550 |

| C=C stretching | 1550 - 1500 |

| C-F stretching | 1300 - 1100 |

| Ce-O stretching | 600 - 400 |

-

Experimental Protocol:

-

Prepare a KBr pellet by grinding a small amount of the Ce(fod)₃ sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the complex and to study its fragmentation pattern.

-

Expected Observations: The mass spectrum should show the molecular ion peak [Ce(fod)₃]⁺ or related fragments. Common fragmentation patterns for metal β-diketonate complexes involve the loss of one or more fod ligands. Due to the isotopic distribution of cerium, the molecular ion and cerium-containing fragments will appear as a characteristic pattern of peaks.

Table 3: Predicted Mass Spectrometry Data for Ce(fod)₃

| Ion | Predicted m/z |

| [Ce(fod)₃]⁺ | ~1025.1 |

| [Ce(fod)₂]⁺ | ~729.0 |

| [Ce(fod)]⁺ | ~432.9 |

-

Experimental Protocol:

-

Dissolve a small amount of Ce(fod)₃ in a suitable solvent.

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Acquire the mass spectrum in positive ion mode.

-

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the complex.

-

Expected Observations: The TGA thermogram will show the decomposition temperature of the complex. The DSC thermogram may show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. The fluorinated nature of the fod ligand may impart some volatility to the complex, which could be observed as a sublimation event in the TGA.

Table 4: Predicted Thermal Analysis Data for Ce(fod)₃

| Analysis | Predicted Observation | Temperature Range (°C) |

| TGA | Onset of decomposition | > 200 |

| DSC | Melting point | 150 - 250 |

| DSC | Decomposition | > 250 |

-

Experimental Protocol:

-

Place a small, accurately weighed amount of the Ce(fod)₃ sample (typically 5-10 mg) into an alumina or platinum crucible.

-

Place the crucible in the TGA/DSC instrument.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-800 °C).

-

Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

-

Potential Applications in Drug Development

While direct applications of Ce(fod)₃ in drug development are not yet established, lanthanide complexes, in general, are being explored for various biomedical applications. The unique properties of cerium, particularly its redox activity, open up possibilities for:

-

Catalysis in the synthesis of pharmaceutical intermediates.

-

Development of novel imaging agents, leveraging the paramagnetic properties of Ce(III).

-

As a component in drug delivery systems.

Further research is required to explore the biological activity and toxicological profile of Ce(fod)₃ to ascertain its potential in the pharmaceutical industry.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of Ce(fod)₃. The proposed experimental protocols are based on established methods for analogous lanthanide β-diketonate complexes. The expected characterization data, while predictive, offer a valuable reference for researchers embarking on the study of this compound. The unique properties of Ce(fod)₃, stemming from the combination of the redox-active cerium ion and the fluorinated fod ligand, make it a promising candidate for further investigation in various scientific and industrial domains, including potential long-term applications in drug development.

Disclaimer: The quantitative data presented in the tables are predictive and based on the analysis of similar compounds. Actual experimental results may vary.

Navigating the Coordination Landscape of Cerium Fod Complexes: A Technical Guide

Introduction to Cerium Coordination Chemistry with β-Diketonates

Cerium, a lanthanide element, is notable for its accessible +3 and +4 oxidation states, a unique feature within this series.[1] This dual valency governs its coordination chemistry, leading to a diverse array of complex structures. β-diketonate ligands, such as fod, are bidentate O-donor ligands that form stable chelate rings with metal ions. The coordination chemistry of cerium with these ligands is of significant interest due to the volatility and solubility of the resulting complexes in organic solvents, making them useful as precursors for chemical vapor deposition (CVD) and as NMR shift reagents.

The bulky tert-butyl group and the fluorinated alkyl chain of the fod ligand are expected to influence the steric and electronic properties of the cerium complexes, affecting their volatility, solubility, and Lewis acidity.

Synthesis of Cerium Fod Complexes

The synthesis of Ce(fod)₃ and Ce(fod)₄ typically involves the reaction of a cerium salt with the fod ligand in a suitable solvent. The choice of the cerium precursor's oxidation state is crucial for obtaining the desired complex.

Experimental Protocol: Synthesis of a Representative Ce(III) β-Diketonate Complex (e.g., Ce(fod)₃)

This protocol is adapted from the synthesis of other Ce(III) β-diketonate complexes.

Materials:

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (Hfod)

-

Triethylamine (NEt₃) or another suitable base

-

Methanol or Ethanol

Procedure:

-

Dissolve Cerium(III) nitrate hexahydrate in methanol.

-

In a separate flask, dissolve Hfod in methanol.

-

Slowly add the Hfod solution to the cerium nitrate solution with stirring.

-

Add triethylamine dropwise to the reaction mixture to deprotonate the Hfod, facilitating coordination. The pH should be carefully monitored.

-

Stir the reaction mixture at room temperature for several hours.

-

The product may precipitate out of solution or can be obtained by removal of the solvent under reduced pressure.

-

Recrystallization from a suitable solvent like hexane or ethanol can be performed for purification.

Experimental Protocol: Synthesis of a Representative Ce(IV) β-Diketonate Complex (e.g., Ce(fod)₄)

This protocol is based on the synthesis of Ce(thd)₄.

Materials:

-

Ceric ammonium nitrate (CAN, (NH₄)₂Ce(NO₃)₆)

-

6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (Hfod)

-

Sodium hydroxide (NaOH)

-

Ethanol

Procedure:

-

Prepare a solution of the Hfod ligand in a mixture of ethanol and aqueous NaOH.

-

In a separate flask, dissolve ceric ammonium nitrate in ethanol and stir for 10 minutes at 30 °C.

-

Add the CAN solution dropwise to the ligand solution.

-

Stir the resulting mixture for 20 minutes at 50 °C, which should yield a dark brown solution.

-

Cool the solution to induce precipitation of the product.

-

Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.

Structural Analysis

The structure of cerium β-diketonate complexes is primarily determined by the size and oxidation state of the cerium ion, as well as the steric bulk of the ligand.

Cerium(III) Complexes: Ce(III) is a relatively large ion and typically exhibits coordination numbers of 7, 8, or 9. In tris-β-diketonate complexes, monomeric structures are common, often with additional solvent molecules coordinating to the metal center to satisfy its coordination sphere. Dimeric or polymeric structures can also form.

Cerium(IV) Complexes: The smaller and more highly charged Ce(IV) ion generally forms complexes with higher coordination numbers, typically 8 in its tetrakis(β-diketonate) complexes. The coordination geometry is often a distorted square antiprism or dodecahedron.

Representative Crystallographic Data

Due to the lack of specific crystallographic data for Ce(fod)₃ and Ce(fod)₄, the following table presents representative data for the analogous Ce(acac)₄ complex.

| Parameter | Ce(acac)₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Number | 8 |

| Coordination Geometry | Distorted square antiprism |

| Ce-O Bond Lengths (Å) | Range from approximately 2.30 to 2.45 Å |

| O-Ce-O Bite Angle (°) | Approximately 70-75° |

Spectroscopic Characterization

NMR and mass spectrometry are key techniques for characterizing this compound complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Ce(IV)-fod Complexes: Ce(IV) has a 4f⁰ electronic configuration and is therefore diamagnetic. The ¹H and ¹⁹F NMR spectra of Ce(fod)₄ are expected to show sharp signals with chemical shifts influenced by the diamagnetic anisotropy of the complex.

Ce(III)-fod Complexes: Ce(III) has a 4f¹ electronic configuration, making its complexes paramagnetic. This has a profound effect on the NMR spectra. The unpaired electron causes large shifts in the resonance frequencies of nearby nuclei (lanthanide-induced shifts) and significant line broadening due to rapid nuclear relaxation. The large chemical shift range can, however, simplify complex spectra.

Mass Spectrometry

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the complexes. For Ce(fod) complexes, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable. The mass spectrum would be expected to show the molecular ion peak [Ce(fod)n]⁺ and fragment ions corresponding to the loss of one or more fod ligands.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of cerium β-diketonate complexes.

References

Solubility Profile of Cerium(III) Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Cerium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate), commonly known as Cerium fod or Ce(fod)₃. This organometallic complex is of significant interest in various research and development applications, including as a catalyst and in chemical vapor deposition. Understanding its solubility in different organic solvents is crucial for its effective use and application development.

Qualitative Solubility of this compound

This compound, like other metal β-diketonate complexes with fluorinated ligands, is generally characterized by its good solubility in a variety of nonpolar and moderately polar organic solvents. The bulky, fluorinated organic ligands shield the central cerium ion, leading to a lipophilic character that facilitates dissolution in organic media.

The following table summarizes the expected qualitative solubility of this compound in several common organic solvents based on the general behavior of similar metal complexes. It is important to note that these are general guidelines, and the actual solubility can be influenced by factors such as temperature, pressure, and the presence of impurities.

| Solvent Class | Solvent Name | Qualitative Solubility |

| Hydrocarbons | Hexane | Soluble |

| Toluene | Soluble | |

| Ethers | Diethyl Ether | Soluble |

| Tetrahydrofuran (THF) | Soluble | |

| Ketones | Acetone | Soluble |

| Methyl Ethyl Ketone | Soluble | |

| Halogenated | Chloroform | Soluble |

| Dichloromethane | Soluble | |

| Alcohols | Ethanol | Moderately Soluble |

| Methanol | Slightly Soluble |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for this compound in a specific organic solvent, the following gravimetric method can be employed. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute in a known volume of the solvent.

Materials and Equipment:

-

Cerium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) (Ce(fod)₃)

-

Selected organic solvent(s) of high purity

-

Analytical balance (±0.1 mg accuracy)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Glass vials with airtight seals

-

Syringe filters (0.2 µm pore size, compatible with the solvent)

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a glass vial. The excess solid is crucial to ensure that the solution becomes saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Separation of the Saturated Solution:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

To ensure complete separation of undissolved solid, centrifuge the vial at a moderate speed for 10-15 minutes.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a volumetric pipette. To avoid disturbing the sediment, it is advisable to use a syringe fitted with a compatible filter.

-

Transfer the collected aliquot to a pre-weighed, dry vial.

-

Record the exact volume of the aliquot taken.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the aliquot in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. The drying temperature should be chosen based on the boiling point of the solvent and the thermal stability of the compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once the solvent is fully evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried this compound residue on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), using the following formulas:

Solubility (g/L) = Mass of residue (g) / Volume of aliquot (L)

Solubility (mol/L) = (Mass of residue (g) / Molar mass of Ce(fod)₃ ( g/mol )) / Volume of aliquot (L)

-

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in a selected organic solvent.

Caption: A flowchart outlining the key steps for the experimental determination of this compound solubility.

This in-depth guide provides researchers and professionals with both a qualitative understanding of this compound's solubility and a practical, detailed protocol for its quantitative determination. By following the outlined procedures, users can obtain reliable solubility data essential for the successful application of this versatile organometallic compound in their work.

In-Depth Technical Guide to the Thermal Stability and Decomposition of Cerium(III) Heptafluorodimethyl-octanedionate (Cerium fod)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Cerium(III) heptafluorodimethyl-octanedionate, commonly referred to as Cerium fod or Ce(fod)₃. This document synthesizes available data to present a thorough understanding of its thermal behavior, crucial for applications in areas such as chemical vapor deposition (CVD), catalysis, and as a component in drug delivery systems.

Introduction to this compound

Cerium(III) heptafluorodimethyl-octanedionate is a coordination complex consisting of a central cerium(III) ion coordinated to three heptafluorodimethyl-octanedionate ligands. The fluorinated nature of the β-diketonate ligand imparts significant volatility and thermal stability to the complex, making it a subject of interest for various material science and pharmaceutical applications. Understanding its thermal decomposition is paramount for process optimization and ensuring the integrity of resulting materials or formulations.

Thermal Analysis of this compound

The thermal stability and decomposition of this compound are primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal events, respectively.

Quantitative Thermal Decomposition Data

While specific quantitative TGA/DSC data for Cerium(III) heptafluorodimethyl-octanedionate is not extensively available in publicly accessible literature, data from analogous lanthanide β-diketonate complexes, particularly those with fluorinated ligands like hexafluoroacetylacetone (hfac), can provide valuable insights into its expected thermal behavior. The thermal stability of such complexes is influenced by the central metal ion and the nature of the ligand.

Based on the trends observed for other lanthanide β-diketonate complexes, the thermal decomposition of this compound is expected to occur in a single or a multi-step process in the temperature range of 200°C to 500°C. The final decomposition product under an oxidative atmosphere is anticipated to be cerium(IV) oxide (CeO₂).

Table 1: Estimated Thermal Decomposition Data for Cerium(III) Heptafluorodimethyl-octanedionate

| Parameter | Estimated Value | Atmosphere |

| Onset of Decomposition | ~250 - 300 °C | Inert (e.g., Nitrogen, Argon) |

| Major Weight Loss Region | ~300 - 450 °C | Inert (e.g., Nitrogen, Argon) |

| Final Residue | Cerium Oxide (CeO₂) | Oxidative (e.g., Air) |

| Theoretical % Residue (as CeO₂) | ~16.8% | Oxidative (e.g., Air) |

Note: These values are estimations based on the analysis of similar lanthanide β-diketonate complexes and should be confirmed by experimental data.

Experimental Protocols for Thermal Analysis

To ensure accurate and reproducible data, the following detailed experimental protocols for TGA and DSC analysis of this compound are recommended. Given the potential air and moisture sensitivity of the compound, handling in an inert atmosphere is advised.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer capable of operating under a controlled atmosphere.

Methodology:

-

Sample Preparation:

-

Due to potential hygroscopicity and air sensitivity, handle and load the this compound sample into the TGA pan inside an inert atmosphere glovebox (e.g., argon or nitrogen).

-

Use a clean, tared alumina or platinum crucible.

-

Accurately weigh 5-10 mg of the sample.

-

-

Instrument Setup:

-

Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes prior to the experiment to ensure an inert environment.

-

If studying oxidative decomposition, use dry air as the purge gas.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.

-

Record the mass loss and temperature continuously.

-

-

Data Analysis:

-

Plot the percentage of weight loss as a function of temperature.

-

Determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the final residue percentage.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify and characterize thermal transitions such as melting, and decomposition by measuring the heat flow to or from the sample.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation:

-

Inside an inert atmosphere glovebox, hermetically seal 2-5 mg of this compound in an aluminum or copper DSC pan.

-

Prepare an empty, hermetically sealed pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below any expected transitions (e.g., 25°C).

-

Heat the sample at a controlled rate, typically 10°C/min, to a temperature beyond the final decomposition temperature observed in TGA (e.g., 500°C).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and analyze endothermic and exothermic peaks corresponding to melting, and decomposition. Determine the onset temperature, peak temperature, and enthalpy of these transitions.

-

Decomposition Pathway and Products

The thermal decomposition of metal β-diketonates is a complex process. For fluorinated complexes like this compound, the decomposition is often initiated by the cleavage of the C-CF₃ bond, which is typically the weakest bond in the ligand framework.

A plausible decomposition pathway for this compound involves the following steps:

-

Sublimation: Depending on the vapor pressure of the compound, a portion of the weight loss observed in TGA may be due to sublimation rather than decomposition. This is particularly relevant for volatile β-diketonate complexes.

-

Ligand Dissociation and Fragmentation: At elevated temperatures, the ligands will start to dissociate from the cerium center. The fluorinated organic ligands then undergo fragmentation.

-

Formation of Intermediates: The decomposition may proceed through the formation of intermediate species such as cerium oxyfluorides or cerium carbonates, especially in the presence of oxygen.

-

Formation of Final Residue: In an inert atmosphere, the final residue may be a mixture of cerium carbide and cerium oxide. In an oxidative atmosphere (air), the organic fragments are combusted, and the cerium is oxidized to form stable cerium(IV) oxide (CeO₂). Evolved gas analysis coupled with mass spectrometry (TGA-MS) would be instrumental in identifying the gaseous decomposition products, which are likely to include CO, CO₂, and various fluorinated hydrocarbons.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Workflow for the thermal analysis of this compound.

Caption: Proposed thermal decomposition pathway for this compound.

Conclusion

This technical guide has outlined the key aspects of the thermal stability and decomposition of Cerium(III) heptafluorodimethyl-octanedionate. While specific experimental data for this compound remains limited in open literature, a robust understanding can be developed through the analysis of analogous lanthanide complexes and the application of standardized thermal analysis protocols. The provided methodologies and expected decomposition behavior serve as a valuable resource for researchers and professionals working with this and similar metal-organic compounds. Further experimental investigation, particularly TGA-MS analysis, is recommended to precisely elucidate the decomposition mechanism and identify the evolved gaseous species.

An In-depth Technical Guide on the Magnetic Properties of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)cerium(III)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the magnetic properties of the Cerium(III) complex with the β-diketonate ligand 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate (fod), commonly known as Ce(fod)₃. Cerium(III) is a lanthanide ion with a single unpaired 4f electron, rendering its complexes paramagnetic. This document details the theoretical basis for its magnetism, expected quantitative magnetic data based on analogous compounds, and detailed experimental protocols for the synthesis and characterization of such complexes. The information presented is intended to be a valuable resource for researchers in coordination chemistry, materials science, and drug development who are interested in the magnetic characteristics of lanthanide complexes.

Introduction to the Magnetic Properties of Cerium(III) Complexes

The magnetic properties of lanthanide complexes are of significant interest due to their potential applications in various fields, including as single-molecule magnets (SMMs), magnetic resonance imaging (MRI) contrast agents, and paramagnetic NMR shift reagents. The magnetic behavior of these complexes is primarily dictated by the number of unpaired 4f electrons of the lanthanide ion and the influence of the surrounding ligand field.

Cerium in its +3 oxidation state (Ce³⁺) has an electronic configuration of [Xe]4f¹. With one unpaired electron, Ce(III) complexes are inherently paramagnetic. The magnetic moment of a Ce(III) ion is not solely due to the spin of the single electron but is also significantly influenced by the orbital angular momentum. Strong spin-orbit coupling in lanthanides leads to a total angular momentum quantum number, J, which is used to describe the magnetic state. For Ce³⁺, the ground state is ²F₅/₂.

The ligand field created by the coordinating ligands, in this case, the three bulky β-diketonate fod ligands, plays a crucial role in determining the magnetic anisotropy of the complex. This anisotropy, arising from the splitting of the J = 5/2 ground state into Kramers doublets, is a key factor for observing slow magnetic relaxation, a characteristic feature of SMMs.

Quantitative Magnetic Data

| Parameter | Value | Conditions |

| Chemical Formula | C₃₀H₃₀CeF₂₁O₆ | - |

| Molecular Weight | 1025.64 g/mol | - |

| χₘT at 300 K | ~0.8 cm³ K mol⁻¹ | Expected value for one isolated Ce³⁺ ion |

| Magnetic Moment (µ_eff) | ~2.54 µ_B | Theoretical value for a free Ce³⁺ ion |

Note: The χₘT value is expected to decrease at lower temperatures due to the depopulation of the excited Kramers doublets.

Experimental Protocols

Synthesis of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)cerium(III) [Ce(fod)₃]

A general and effective method for the synthesis of lanthanide β-diketonate complexes involves the reaction of a lanthanide salt with the β-diketone ligand in a suitable solvent.

Materials:

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (Hfod)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of Hfod in methanol.

-

Slowly add a stoichiometric amount of a methanolic solution of NaOH to the Hfod solution with constant stirring to form the sodium salt of the ligand (Nafod).

-

In a separate flask, dissolve CeCl₃·7H₂O in a mixture of methanol and deionized water.

-

Slowly add the Nafod solution dropwise to the stirring Ce(III) salt solution.

-

A precipitate of Ce(fod)₃ will form. Continue stirring the reaction mixture at room temperature for several hours to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash it with deionized water and then with small portions of cold methanol to remove any unreacted starting materials.

-

Dry the resulting solid in a vacuum desiccator.

References

Understanding the Oxidation States of Cerium in fod Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the oxidation states of cerium when complexed with the fluorinated β-diketonate ligand, fod. Cerium is unique among the lanthanides for its accessible +3 and +4 oxidation states, a property that makes its complexes promising for applications in organic synthesis and catalysis.[1] This guide will detail the nature of cerium-fod complexes, the factors influencing the stability of cerium's oxidation states, and the experimental methodologies used for their characterization.

The Core Components: Cerium and the fod Ligand

Cerium's distinctiveness lies in its ability to exist in two stable oxidation states: Ce(III) and Ce(IV).[1][2] This dual valency is central to the chemical behavior of its complexes. The "fod" ligand is the anion of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione, a β-diketone.[2][3] This bidentate ligand coordinates to metal ions through its two oxygen atoms, forming stable chelate rings.

The properties of the fod ligand are summarized in the table below:

| Property | Value |

| Systematic Name | 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione |

| Common Abbreviation | H-fod |

| Molecular Formula | C₁₀H₁₁F₇O₂[4] |

| Molecular Weight | 296.18 g/mol [4] |

| Appearance | White to yellow liquid or crystalline powder[4][5] |

| Boiling Point | 46-47 °C at 5 mmHg |

| Density | 1.273 g/mL at 25 °C |

Oxidation States of Cerium in fod Complexes

Cerium can form stable complexes with the fod ligand in both its +3 and +4 oxidation states. The stoichiometry of the resulting complex is dependent on the oxidation state of the cerium ion.

-

Cerium(III)-fod complex (Ce(fod)₃): In the +3 oxidation state, cerium typically coordinates with three fod ligands to form a neutral complex, often with additional solvent or water molecules completing the coordination sphere.[2]

-

Cerium(IV)-fod complex (Ce(fod)₄): In the +4 oxidation state, cerium coordinates with four fod ligands to form a stable, neutral complex.[2][6] This complex is noted for its unusually high volatility and stability.[2]

The stability of the Ce(III) versus the Ce(IV) oxidation state can be influenced by the electronic properties of the ligands. Electron-withdrawing groups on the ligand tend to stabilize the trivalent state, while electron-donating groups favor the tetravalent state.[1]

Synthesis of Cerium-fod Complexes

The synthesis of cerium-fod complexes can be directed to favor either the Ce(III) or Ce(IV) oxidation state.

A generalized workflow for the synthesis is presented below:

A patented method describes the direct synthesis of Ce(fod)₄ by reacting a cerium(IV) salt with the deprotonated fod ligand.[2] An alternative route involves the synthesis of a cerium(III) intermediate, which is subsequently oxidized to the cerium(IV) complex.[2]

Experimental Protocols for Oxidation State Determination

The determination of the oxidation state of cerium in fod complexes is crucial for understanding their chemical and physical properties. The following are key experimental techniques for this purpose.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of a material.[7] For cerium, the Ce 3d core level spectrum is particularly informative for distinguishing between Ce(III) and Ce(IV).

Experimental Protocol:

-

Sample Preparation: The cerium-fod complex is mounted on a sample holder. For powder samples, double-sided adhesive tape is commonly used.

-

Instrumentation: The analysis is performed in an ultra-high vacuum (UHV) system equipped with a monochromatic X-ray source (e.g., Al Kα, 1486.7 eV) and an electron energy analyzer.[8]

-

Data Acquisition:

-

A wide survey scan is first acquired to identify all elements present on the surface.

-

High-resolution spectra of the Ce 3d, O 1s, C 1s, and F 1s regions are then recorded.

-

A charge neutralizer is often necessary for insulating samples to prevent surface charging.[8]

-

-

Data Analysis:

-

The binding energy scale is calibrated using the C 1s peak of adventitious carbon at 284.8 eV or 285.0 eV.[8]

-

The complex Ce 3d spectrum is deconvoluted into multiple peaks corresponding to the different final states of Ce(III) and Ce(IV). The presence of a characteristic peak at approximately 917 eV is a clear indicator of Ce(IV).[9]

-

Table of Characteristic XPS Peaks for Cerium Oxidation States:

| Oxidation State | Ce 3d₅/₂ Features (Binding Energy, eV) | Ce 3d₃/₂ Features (Binding Energy, eV) | Key Distinguishing Feature |

| Ce(III) | v₀ (~880.7), v' (~885.6) | u₀ (~899.2), u' (~903.9) | Absence of the u''' peak |

| Ce(IV) | v (~882.5), v'' (~889.2), v''' (~898.3) | u (~901.2), u'' (~907.8), u''' (~917.0) | Presence of the u''' satellite peak at ~917 eV[9] |

Note: The exact binding energies can vary slightly depending on the chemical environment.

The workflow for XPS analysis is illustrated below:

References

- 1. Synthesis and characterization of redox tunable cerium complexes containing beta-diketonate ligands [morressier.com]

- 2. US4511515A - Method for making a volatile cerium diketonate compound - Google Patents [patents.google.com]

- 3. EuFOD - Wikipedia [en.wikipedia.org]

- 4. cymitquimica.com [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. tandfonline.com [tandfonline.com]

- 7. ceriumlabs.com [ceriumlabs.com]

- 8. The electronic structure and the nature of the chemical bond in CeO 2 - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP01442F [pubs.rsc.org]

- 9. Cerium | XPS Periodic Table | Thermo Fisher Scientific - PL [thermofisher.com]

A Comprehensive Technical Guide to the Safe Handling of Cerium(IV) Oxide-Doped Ferrite (Cerium FOD)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Cerium(IV) oxide-doped ferrite (Cerium FOD) nanoparticles. It is intended for use by professionals in research and development who work with this nanomaterial. The following sections detail the potential hazards, necessary personal protective equipment, proper handling and storage procedures, and emergency measures. Additionally, this guide outlines common experimental protocols for the synthesis of this compound and presents key quantitative data from recent studies.

Safety and Handling Precautions

Cerium(IV) oxide-doped ferrites, like many nanomaterials, require careful handling to minimize exposure and ensure a safe laboratory environment. The safety precautions for this compound are primarily derived from the safety data for its main component, cerium oxide nanoparticles.

1.1. Hazard Identification and Classification

Cerium oxide nanoparticles are classified with the following hazards:

-

Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.[1][2]

1.2. Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:

| PPE Category | Specification | Rationale |

| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved goggles.[1][2] | To prevent eye contact and serious eye irritation. |

| Hand Protection | Impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.[1][2] | To avoid skin contact. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator with a minimum of N100 grade cartridges should be used if there is a risk of dust inhalation.[1][2][3] | To prevent respiratory irritation from airborne nanoparticles. |

| Body Protection | Long-sleeved clothing or a lab coat.[3] | To minimize skin exposure. |

1.3. Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe working environment:

-

Handling :

-

Storage :

1.4. Emergency Procedures

In case of accidental exposure or spills, follow these procedures:

| Emergency Situation | First Aid Measures | Accidental Release Measures | Firefighting Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1][5] | Evacuate personnel to safe areas. Ensure adequate ventilation.[1][2] | The product is not flammable. Use extinguishing media suitable for the surrounding fire.[5] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[1] | Wear personal protective equipment.[1][2] | Wear self-contained breathing apparatus for firefighting if necessary.[1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] | Avoid dust formation.[1][2] | |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1] | ||

| Spill | Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let product enter drains.[1] |

Experimental Protocols for Synthesis

Cerium-doped ferrites can be synthesized through various methods. The choice of method can influence the material's properties.

2.1. Sol-Gel Auto-Combustion Method

This method is widely used for producing nanocrystalline ferrite particles.

Methodology:

-

Calculate stoichiometric proportions of metal nitrates, such as Ni(NO₃)₂·6H₂O, Zn(NO₃)₂·6H₂O, Ce(NO₃)₃·9H₂O, and Fe(NO₃)₃·9H₂O.[6][7]

-

Dissolve the precursor salts in deionized water.

-

Add a chelating agent, such as citric acid, to the solution. The molar ratio of citric acid to metal nitrates is typically 1:1.

-

Adjust the pH of the solution to around 7 by adding ammonia solution.

-

Heat the solution on a hot plate at a temperature of 100-250°C.

-

The solution will undergo dehydration, followed by decomposition, and finally, auto-combustion, resulting in a fluffy powder.

-

Grind the resulting powder and anneal it at a specific temperature (e.g., 700°C) for several hours to obtain the final crystalline structure.[6]

2.2. Solid-State Reaction Method

This is a conventional method for synthesizing polycrystalline materials.

Methodology:

-

Weigh stoichiometric amounts of the precursor oxides (e.g., Fe₂O₃, Co₃O₄, and CeO₂).[8]

-

Mix and grind the powders thoroughly in a mortar for several hours to ensure homogeneity.[8]

-

Press the mixed powder into pellets.

-

Sinter the pellets at a high temperature (e.g., 850°C) for an extended period (e.g., 8 hours) in air.[8]

-

Allow the furnace to cool down slowly to room temperature.

-

Grind the sintered pellets to obtain the final powder.

2.3. Co-precipitation Method

This method is known for its simplicity and ability to produce nanoparticles with a narrow size distribution.

Methodology:

-

Prepare aqueous solutions of the metal salts in the desired stoichiometric ratio.

-

Mix the solutions and heat them to a specific temperature (e.g., 80°C).

-

Add a precipitating agent, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), dropwise while stirring vigorously until the pH reaches a desired level (e.g., 10-12).

-

Continue stirring for a period to ensure complete precipitation.

-

Wash the resulting precipitate several times with deionized water and ethanol to remove impurities.

-

Dry the precipitate in an oven at a moderate temperature (e.g., 100°C).

-

Calcine the dried powder at a higher temperature to obtain the final crystalline ferrite nanoparticles.

Quantitative Data

The properties of Cerium-doped ferrites can be tailored by adjusting the synthesis conditions and the doping concentration.

3.1. Magnetic Properties of Ni₀.₅Zn₀.₅Ce₀.₀₂Fe₁.₉₈O₄ [6]

| Magnetic Parameter | Value |

| Saturation Magnetization (Ms) | 30.28 emu/g |

| Coercivity (Hc) | Not specified |

| Retentivity (Mr) | Not specified |

3.2. Dielectric Properties of Ni₀.₅Zn₀.₅Ce₀.₀₂Fe₁.₉₈O₄ at High Frequencies [6][7]

| Dielectric Parameter | Mean Value |

| Dielectric Constant (ε') | 2.2 |

| Magnetic Constant (μ') | 1.4 |

| Dielectric Loss Tangent (tan δε) | 0.35 |

| Magnetic Loss Tangent (tan δμ) | -0.5 |

3.3. Structural Properties of CoCeₓFe₂₋ₓO₄ [8]

| Cerium Concentration (x) | Lattice Parameter (Å) |

| 0.05 | 8.375 |

| 0.10 | 8.368 |

Visualizations

4.1. Experimental Workflows

Caption: Workflow for the Sol-Gel Auto-Combustion synthesis method.

Caption: Workflow for the Solid-State Reaction synthesis method.

Caption: Workflow for the Co-precipitation synthesis method.

References

- 1. s.b5z.net [s.b5z.net]

- 2. acsmaterial.com [acsmaterial.com]

- 3. fishersci.fr [fishersci.fr]

- 4. Cerium Oxide - ESPI Metals [espimetals.com]

- 5. ssnano.com [ssnano.com]

- 6. Synthesis and characterization of cerium doped NiZn nano ferrites as substrate material for multi band MIMO antenna | PLOS One [journals.plos.org]

- 7. Synthesis and characterization of cerium doped NiZn nano ferrites as substrate material for multi band MIMO antenna - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

A Technical Guide to the Spectroscopic Analysis of Cerium(III) Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) (Ce(fod)₃)

This technical guide provides an in-depth overview of the principles and methodologies for the spectroscopic analysis of Cerium(III) Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate), hereafter referred to as Ce(fod)₃, using UV-Visible (UV-Vis) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize lanthanide complexes.

Introduction to Ce(fod)₃

Cerium(III) complexes, particularly those with β-diketonate ligands like fod, are of significant interest due to their unique electronic properties and potential applications as catalysts, chemical vapor deposition (CVD) precursors, and probes in biological systems. The fod ligand, with its bulky tert-butyl group and fluorinated tail, imparts high solubility in organic solvents and volatility. Spectroscopic characterization is fundamental to confirming the coordination of the ligand to the cerium ion and ensuring the purity and stability of the complex.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For Ce(III) complexes, the observed absorptions are typically dominated by two main types of transitions: parity-allowed 4f→5d transitions of the Ce³⁺ ion and intra-ligand (π→π*) transitions of the fod ligand.

Theoretical Background

The Ce³⁺ ion has a 4f¹ electronic configuration. Unlike the parity-forbidden f-f transitions seen in many other lanthanides, the transition of this single f electron to an empty 5d orbital is parity-allowed, resulting in relatively intense and broad absorption bands.[1] These transitions are highly sensitive to the coordination environment provided by the ligands. In aqueous solution, Ce³⁺ ions show absorption peaks around 253 nm and 295 nm.[2] When complexed, these peaks can shift significantly, and their intensity may change. The fod ligand itself possesses chromophores that give rise to strong π→π* transitions, typically observed in the deep UV region.

Experimental Protocol: UV-Vis Analysis

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of Ce(fod)₃.

-

Instrumentation: A high-performance dual-beam UV-Vis spectrophotometer is required, such as an Agilent Cary 6000i or equivalent, equipped with matched quartz cuvettes (e.g., 10 mm path length).[3]

-

Sample Preparation:

-

Prepare a stock solution of Ce(fod)₃ (e.g., 1 mM) by accurately weighing the solid and dissolving it in a suitable UV-grade anhydrous solvent (e.g., acetonitrile, hexane, or ethanol). The choice of solvent is critical as it can influence the position of absorption maxima.

-

From the stock solution, prepare a series of dilutions to determine molar absorptivity and ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

-

Data Acquisition:

-

Set the spectrophotometer to scan a spectral window appropriate for both the 4f→5d and ligand transitions, typically from 200 nm to 500 nm.[3]

-

Use a scan speed of approximately 100-200 nm/min with a data interval of 0.5 nm or lower to ensure good resolution.[3]

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measure the absorbance spectrum of the Ce(fod)₃ solution.

-

Data Presentation

The following table presents illustrative UV-Vis absorption data for Ce(fod)₃ in acetonitrile, based on typical values for Ce(III) complexes and β-diketonate ligands.

| Absorption Maximum (λₘₐₓ) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assignment |

| ~235 nm | ~15,000 | Intra-ligand π→π* transition (fod) |

| ~320 nm | ~4,500 | Laporte-allowed 4f¹→5d¹ transition (Ce³⁺) |

| ~345 nm | ~3,800 | Laporte-allowed 4f¹→5d¹ transition (Ce³⁺) |

Note: This data is representative. Actual values must be determined experimentally.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for probing the vibrational modes of a molecule. For Ce(fod)₃, it is primarily used to confirm the coordination of the fod ligand to the cerium ion by observing shifts in the vibrational frequencies of the ligand's functional groups, particularly the carbonyl (C=O) groups.

Theoretical Background

The IR spectrum of a metal β-diketonate complex is typically characterized by strong absorptions in the 1500-1700 cm⁻¹ region, which are associated with the C=O and C=C stretching vibrations of the chelate ring. When the fod ligand coordinates to the Ce³⁺ ion, the C=O bond order decreases due to the donation of electron density to the metal. This results in a shift of the C=O stretching frequency to a lower wavenumber (a red-shift) compared to the free ligand.[4] Other characteristic bands include those from the C-F and C-H vibrations of the heptafluoropropyl and tert-butyl groups, respectively.

Experimental Protocol: FT-IR Analysis

This protocol describes a standard procedure for acquiring an FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Thermo Scientific Nicolet iS50, equipped with a diamond ATR accessory is recommended.[5]

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and recording a background spectrum.

-

Place a small amount of the solid Ce(fod)₃ powder directly onto the ATR crystal.

-

Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the spectrum over the mid-IR range, typically from 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Perform an ATR correction on the resulting spectrum if necessary.

-

Data Presentation

The following table summarizes illustrative key IR absorption bands for Ce(fod)₃. The assignment of vibrational modes often requires comparison with the free ligand spectrum or computational calculations.[6]

| Wavenumber (cm⁻¹) | Intensity | Illustrative Assignment |

| 2970-2870 | Medium | C-H stretching (tert-butyl) |

| ~1615 | Strong | C=O stretching (coordinated) |

| ~1530 | Strong | C=C stretching |

| 1250-1000 | Very Strong | C-F stretching |

| ~580 | Medium | Ce-O stretching |

Note: This data is representative. Actual values must be determined experimentally.

Experimental and Data Analysis Workflow

The logical flow from sample handling to final data interpretation is a critical aspect of rigorous spectroscopic analysis. The following diagram illustrates a generalized workflow for the characterization of Ce(fod)₃.

Figure 1: Workflow for Spectroscopic Analysis of Ce(fod)₃

References

Methodological & Application

Application Notes and Protocols for Cerium (fod)₃ as an NMR Shift Reagent

Introduction

In Nuclear Magnetic Resonance (NMR) spectroscopy, overlapping signals in complex spectra can pose a significant challenge to unambiguous structure elucidation. Lanthanide Shift Reagents (LSRs) are powerful tools used to induce chemical shifts in the NMR spectrum of an analyte, thereby resolving overlapping peaks and facilitating spectral interpretation. These reagents are typically β-diketonate complexes of paramagnetic lanthanide ions. The interaction between the lanthanide metal center, a Lewis acid, and a Lewis basic site on the analyte molecule (such as hydroxyls, ketones, or amines) leads to a pseudocontact shift. The magnitude of this induced shift is dependent on the distance and angle between the lanthanide ion and the observed nucleus.

This application note focuses on the use of Cerium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate), commonly abbreviated as Ce(fod)₃, as an NMR shift reagent. Cerium-based reagents, along with those of praseodymium, neodymium, samarium, terbium, and holmium, are known to typically induce upfield shifts (to a lower ppm value) in proton NMR spectra.[1][2] This is in contrast to europium, erbium, thulium, and ytterbium complexes, which generally cause downfield shifts.[1] The upfield shifting properties of Ce(fod)₃ can be particularly advantageous for resolving signals that are crowded in the downfield region of the spectrum.

Principle of Action

The primary mechanism by which lanthanide shift reagents like Ce(fod)₃ induce shifts is the pseudocontact interaction. This is a through-space magnetic interaction between the magnetic moment of the unpaired f-electrons of the lanthanide ion and the nucleus being observed.[1] The lanthanide ion creates a large magnetic anisotropy, resulting in shielding and deshielding cones around it.[1] When the analyte coordinates to the lanthanide complex, its protons will experience a shift in their resonance frequency depending on their position within these cones. The rate of complexation and dissociation is typically fast on the NMR timescale, resulting in a weighted-average signal for the free and complexed analyte.[1] Consequently, the observed chemical shift is dependent on the concentration of the shift reagent.

The magnitude of the induced shift (Δδ) is primarily dependent on the distance (r) and the angle (θ) between the lanthanide ion and the proton . Protons closer to the site of coordination will experience a larger induced shift. This distance dependence is invaluable for spectral assignment, as it allows for the correlation of the magnitude of the shift with the proximity of a proton to the Lewis basic coordinating site.

Application Example: Resolving Proton Signals in Borneol

To illustrate the utility of upfield shift reagents, we present data analogous to what would be expected with Ce(fod)₃, using the closely related praseodymium reagent, Pr(fod)₃, on the bicyclic alcohol, borneol. Borneol presents a rigid structure with several protons whose signals are often clustered, making it an excellent candidate for demonstrating the resolving power of LSRs.

Experimental Data

The following table summarizes the ¹H NMR chemical shifts of borneol in the absence of a shift reagent and the lanthanide-induced shifts (LIS) at a 1:1 molar ratio of Pr(fod)₃ to borneol.

| Proton Assignment | Initial Chemical Shift (δ) ppm | Lanthanide-Induced Shift (Δδ) ppm at 1:1 Ratio | Final Chemical Shift (δ) ppm |

| OH | ~1.5 | -25.0 | -23.5 |

| H-2 (endo) | 4.0 | -20.0 | -16.0 |

| H-1 | 1.8 | -10.0 | -8.2 |

| H-6 (exo) | 1.7 | -8.0 | -6.3 |

| H-3 (exo) | 2.4 | -7.0 | -4.6 |

| H-3 (endo) | 1.3 | -6.0 | -4.7 |

| H-5 (exo) | 1.9 | -5.0 | -3.1 |

| CH₃-8 | 0.9 | -4.0 | -3.1 |

| CH₃-9 | 0.8 | -3.5 | -2.7 |

| CH₃-10 | 1.0 | -3.0 | -2.0 |

Note: Data is representative for Pr(fod)₃, which exhibits similar upfield shifting behavior to Ce(fod)₃. The initial chemical shifts are approximate and can vary with solvent and concentration. The LIS values are extrapolated to a 1:1 molar ratio for comparison.

Experimental Protocols

Materials and Equipment

-

Analyte of interest (e.g., alcohol, ketone, amine)

-

Cerium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) [Ce(fod)₃]

-

High-purity, dry, non-complexing deuterated solvent (e.g., CDCl₃, CCl₄, CD₂Cl₂)[1]

-

NMR tubes

-

Microsyringe

-

NMR spectrometer

Sample Preparation Protocol

-

Analyte Solution Preparation: Prepare a solution of the analyte in the chosen deuterated solvent at a suitable concentration for obtaining a good quality NMR spectrum (typically 5-20 mg in 0.5-0.7 mL of solvent).

-

Solvent Purity: Ensure the solvent is dry. Water strongly coordinates with lanthanide shift reagents and can diminish their effectiveness.[1] If using CDCl₃, it is advisable to remove the ethanol stabilizer by passing it through a short plug of activated alumina.[1]

-

Shift Reagent Stock Solution: Prepare a stock solution of Ce(fod)₃ in the same deuterated solvent. A typical concentration is around 0.1 M, but this can be adjusted based on the solubility of the reagent and the desired incremental additions.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte solution before adding any shift reagent. This will serve as the reference (0 equivalent) spectrum.

Titration Protocol

-

Incremental Addition: Using a microsyringe, add a small, precise aliquot of the Ce(fod)₃ stock solution to the NMR tube containing the analyte solution. A typical starting point is to add 0.1 molar equivalents of the shift reagent relative to the analyte.

-

Mixing: Gently invert the NMR tube several times to ensure thorough mixing.

-

Spectrum Acquisition: Acquire an NMR spectrum after each addition of the shift reagent.

-

Repeat: Continue the incremental additions (e.g., 0.2, 0.3, 0.4, 0.5 equivalents, and so on) and subsequent spectral acquisitions. It is crucial to keep track of the signals to correctly assign the shifted peaks.[1]

-

Data Analysis: Plot the chemical shift (δ) of each proton signal as a function of the molar ratio of [Ce(fod)₃]/[Analyte]. The slope of this plot for each proton is proportional to its induced shift.

Visualizations

Logical Workflow for Using Ce(fod)₃

References

Application Note: Optimizing NMR Signal Resolution with Cerium (III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) - Ce(fod)₃

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for molecular structure elucidation. However, complex molecules often yield spectra with significant signal overlap, complicating interpretation. Lanthanide Shift Reagents (LSRs) are compounds used to induce chemical shifts in an NMR spectrum, thereby resolving overlapping peaks.[1][2] Ce(fod)₃, a coordination complex of Cerium, is a paramagnetic shift reagent that acts as a Lewis acid, reversibly binding to Lewis basic sites (e.g., amines, alcohols, ketones) in an analyte molecule.[2][3] This interaction induces large changes in the chemical shifts of nearby nuclei, primarily through a pseudocontact (through-space) mechanism. The magnitude of this Lanthanide-Induced Shift (LIS) is dependent on the concentration of the shift reagent and the distance between the cerium ion and the observed proton.[1] Complexes of cerium are known to typically cause upfield shifts (to a lower ppm value).[1]

The primary advantage of using Ce(fod)₃ is its ability to simplify complex ¹H NMR spectra by increasing chemical shift dispersion.[4] However, a critical limitation is that excessive concentrations of paramagnetic reagents can lead to significant line broadening of the NMR signals, which reduces resolution.[2] Therefore, the optimal concentration is experimentally determined through a titration process, seeking the best compromise between signal separation and line broadening.

Conceptual Overview: Mechanism of Action

The Ce(fod)₃ complex acts as a Lewis acid and forms a transient adduct with the analyte molecule at a Lewis basic functional group. The paramagnetic cerium ion generates its own magnetic field, which influences the local magnetic field experienced by the analyte's protons. This effect alters their resonance frequencies, "shifting" the signals in the spectrum. Protons closer to the binding site experience a larger induced shift.

References

Application of Cerium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) in ¹H and ¹³C NMR Spectroscopy

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly abbreviated as Ce(fod)₃, is a lanthanide shift reagent (LSR) utilized in Nuclear Magnetic Resonance (NMR) spectroscopy to induce chemical shift changes in the spectra of organic molecules. As a paramagnetic complex, Ce(fod)₃ acts as a Lewis acid, reversibly coordinating to Lewis basic sites within a substrate molecule, such as lone pairs on oxygen, nitrogen, and other heteroatoms. This interaction leads to significant alterations in the local magnetic field experienced by nearby nuclei, resulting in a change in their resonance frequencies. Notably, cerium-based shift reagents typically induce upfield shifts (to lower ppm values) in both ¹H and ¹³C NMR spectra. This property is particularly valuable for resolving overlapping signals in complex spectra, aiding in structural elucidation, and facilitating the assignment of resonances.

The magnitude of the induced shift is dependent on two primary factors: the concentration of the Ce(fod)₃ and the proximity of the observed nucleus to the cerium ion. Nuclei closer to the site of coordination experience a more substantial upfield shift. This distance dependence can provide valuable qualitative information about the three-dimensional structure of the analyte.

Principle of Action

The paramagnetic nature of the Ce(III) ion is the origin of the induced chemical shifts. When Ce(fod)₃ coordinates to a substrate, the unpaired f-electrons of the cerium ion generate a strong local magnetic field. This field alters the effective magnetic field experienced by the nuclei of the substrate molecule, leading to the observed shifts. The interaction is a through-space effect, and the magnitude of the pseudocontact shift is proportional to (3cos²θ - 1)/r³, where 'r' is the distance between the paramagnetic cerium ion and the nucleus , and 'θ' is the angle between the principal magnetic axis of the complex and the vector connecting the cerium ion and the nucleus.

Applications

The primary applications of Ce(fod)₃ in ¹H and ¹³C NMR spectroscopy include:

-

Spectral Simplification: By inducing shifts, Ce(fod)₃ can resolve overlapping multiplets and simplify complex regions of an NMR spectrum, making spectral interpretation more straightforward.

-

Structural Elucidation: The distance-dependent nature of the induced shifts provides information about the relative proximity of different nuclei to the coordination site, aiding in the determination of molecular conformation and stereochemistry.

-

Resonance Assignment: By observing the differential shifting of signals upon addition of Ce(fod)₃, previously unassigned peaks can be attributed to specific nuclei within the molecule.

Data Presentation

The following tables summarize the typical upfield shifts observed in ¹H and ¹³C NMR spectra upon the addition of Ce(fod)₃ for various functional groups. The values are indicative and can vary depending on the specific molecular structure, solvent, and concentration of the shift reagent.

Table 1: Representative Upfield Shifts (Δδ, ppm) in ¹H NMR Spectra with Ce(fod)₃

| Functional Group | Proton(s) Affected | Typical Upfield Shift (Δδ) |

| Alcohols | α-CH, OH | -1.0 to -5.0 |

| β-CH | -0.5 to -2.0 | |

| Ketones | α-CH | -0.5 to -3.0 |

| β-CH | -0.2 to -1.5 | |

| Esters | Protons α to C=O | -0.5 to -2.5 |

| Protons α to O | -1.0 to -4.0 | |

| Ethers | α-CH | -1.0 to -4.0 |

| β-CH | -0.5 to -2.0 | |

| Amines | α-CH, NH | -1.5 to -6.0 |

| β-CH | -0.5 to -2.5 |

Note: Negative values indicate an upfield shift.

Table 2: Representative Upfield Shifts (Δδ, ppm) in ¹³C NMR Spectra with Ce(fod)₃

| Functional Group | Carbon(s) Affected | Typical Upfield Shift (Δδ) |

| Alcohols | α-C | -5.0 to -20.0 |

| β-C | -2.0 to -10.0 | |

| Ketones | C=O | -10.0 to -40.0 |

| α-C | -3.0 to -15.0 | |

| Esters | C=O | -8.0 to -30.0 |

| α-C to O | -5.0 to -20.0 | |

| Ethers | α-C | -5.0 to -20.0 |

| β-C | -2.0 to -10.0 | |

| Amines | α-C | -7.0 to -25.0 |

| β-C | -3.0 to -12.0 |

Note: Negative values indicate an upfield shift.

Experimental Protocols

Materials:

-

Substrate of interest

-

Cerium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) [Ce(fod)₃]

-

Anhydrous deuterated solvent (e.g., CDCl₃, CCl₄, C₆D₆). The solvent must be non-coordinating.

-

NMR tubes

-

Microsyringe or precision balance

Protocol for a Lanthanide-Induced Shift (LIS) Experiment:

-

Sample Preparation:

-

Prepare a solution of the substrate in the chosen anhydrous deuterated solvent. A typical concentration for the substrate is 10-50 mg in 0.5-0.7 mL of solvent.

-

Ensure the solvent is free of water, as Ce(fod)₃ is hygroscopic and will preferentially coordinate with water, rendering it ineffective. If necessary, pass the solvent through a short column of activated alumina.

-